Tributyl(vinyl)tin-d3
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Overview
Description
Tributyl(vinyl)tin-d3 is an organotin compound with the chemical formula C14H30Sn. It is a derivative of tributyl(vinyl)tin, where the hydrogen atoms in the vinyl group are replaced by deuterium atoms (d3). This compound is commonly used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(vinyl)tin-d3 can be synthesized through the reaction of vinylmagnesium bromide with tributyltin chloride . Another method involves the hydrostannylation of acetylene with tributyltin hydride . These reactions typically require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over reaction conditions such as temperature, pressure, and the presence of catalysts. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Tributyl(vinyl)tin-d3 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Palladium catalysts: Used in cross-coupling reactions.
Bromoacetylenes and bromoaromatics: Used as substrates in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in palladium-catalyzed cross-coupling reactions, the major products are often vinyl-substituted aromatic compounds .
Scientific Research Applications
Tributyl(vinyl)tin-d3 has a wide range of applications in scientific research, including:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a tool for studying biological pathways.
Industry: Used in the production of various organic compounds and materials.
Mechanism of Action
The mechanism of action of tributyl(vinyl)tin-d3 involves its ability to act as a nucleophile in chemical reactions. It can donate electrons to form bonds with electrophilic species, particularly in the presence of palladium catalysts. The molecular targets and pathways involved in its reactions include the formation of carbon-carbon bonds and the activation of substrates through oxidative addition and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
Tributyl(vinyl)tin: The non-deuterated version of tributyl(vinyl)tin-d3.
Vinyltrimethyltin: Another organotin compound used in similar reactions but with different toxicity profiles.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms through isotopic labeling studies. This makes it a valuable tool in both academic and industrial research .
Properties
Molecular Formula |
C14H30Sn |
---|---|
Molecular Weight |
320.12 g/mol |
IUPAC Name |
tributyl(1,2,2-trideuterioethenyl)stannane |
InChI |
InChI=1S/3C4H9.C2H3.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H,2H2;/i;;;1D,2D2; |
InChI Key |
QIWRFOJWQSSRJZ-VCDGHBDPSA-N |
Isomeric SMILES |
[2H]C(=C([2H])[Sn](CCCC)(CCCC)CCCC)[2H] |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=C |
Origin of Product |
United States |
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